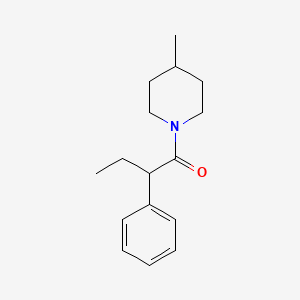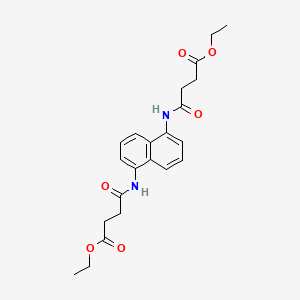
4-methyl-1-(2-phenylbutanoyl)piperidine
Vue d'ensemble
Description
4-methyl-1-(2-phenylbutanoyl)piperidine, also known as MPPP, is a synthetic compound that belongs to the piperidine class of chemicals. It is a potent psychoactive substance that has been widely studied for its potential therapeutic applications in the treatment of neurological disorders.
Mécanisme D'action
The exact mechanism of action of 4-methyl-1-(2-phenylbutanoyl)piperidine is not fully understood, but it is believed to work by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, mood, and motivation. By increasing the levels of dopamine, this compound may help to improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase the levels of dopamine in the brain, which can help to improve mood and motivation. It can also reduce the levels of oxidative stress, which can help to protect the brain from damage. Additionally, this compound has been shown to have anti-inflammatory and anti-apoptotic effects, which can help to prevent cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methyl-1-(2-phenylbutanoyl)piperidine in lab experiments is that it is a potent and selective dopamine agonist. This means that it can be used to study the effects of dopamine on the brain and behavior. However, one of the limitations of using this compound in lab experiments is that it is a psychoactive substance that can have unpredictable effects on behavior. Therefore, it must be used with caution and under controlled conditions.
Orientations Futures
There are many potential future directions for research on 4-methyl-1-(2-phenylbutanoyl)piperidine. One area of interest is the development of new drugs that are based on the structure of this compound. These drugs could have improved therapeutic efficacy and fewer side effects than this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior. This could lead to the development of new treatments for neurological disorders. Finally, more research is needed to understand the long-term effects of this compound use and to develop strategies for minimizing the risks associated with its use.
Applications De Recherche Scientifique
4-methyl-1-(2-phenylbutanoyl)piperidine has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and can help to reduce the symptoms of these disorders.
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-15(14-7-5-4-6-8-14)16(18)17-11-9-13(2)10-12-17/h4-8,13,15H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNOWSZGNVOOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,5-dimethoxybenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3954069.png)
![6-methyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyridinamine](/img/structure/B3954075.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3954088.png)
![isopropyl 4-[(4-methylphenyl)amino]-2-oxo-4-phenyl-3-butenoate](/img/structure/B3954103.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B3954105.png)
![3-benzyl-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954118.png)


![1-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3954138.png)


![N-(4-{[7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3954158.png)
